Cas no 1554617-11-6 (2-(4-bromofuran-2-yl)ethanimidamide)

2-(4-Bromofuran-2-yl)ethanimidamide is a brominated furan derivative featuring an ethanimidamide functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the bromine atom at the 4-position of the furan ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the construction of complex heterocyclic frameworks. The ethanimidamide moiety offers versatility as a precursor for heterocycle formation, including imidazoles and triazines. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced reactivity and stability under standard synthetic conditions. Its well-defined structure ensures reproducibility in research applications.
2-(4-bromofuran-2-yl)ethanimidamide structure
1554617-11-6 structure
Product name:2-(4-bromofuran-2-yl)ethanimidamide
CAS No:1554617-11-6
MF:C6H7BrN2O
MW:203.036580324173
CID:6288000
PubChem ID:83881367

2-(4-bromofuran-2-yl)ethanimidamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromofuran-2-yl)ethanimidamide
    • 1554617-11-6
    • EN300-1917553
    • Inchi: 1S/C6H7BrN2O/c7-4-1-5(10-3-4)2-6(8)9/h1,3H,2H2,(H3,8,9)
    • InChI Key: MBGQQHBZJCSWIF-UHFFFAOYSA-N
    • SMILES: BrC1=COC(=C1)CC(=N)N

Computed Properties

  • Exact Mass: 201.97418g/mol
  • Monoisotopic Mass: 201.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63Ų
  • XLogP3: 0.6

2-(4-bromofuran-2-yl)ethanimidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1917553-5.0g
2-(4-bromofuran-2-yl)ethanimidamide
1554617-11-6
5g
$3728.0 2023-05-23
Enamine
EN300-1917553-2.5g
2-(4-bromofuran-2-yl)ethanimidamide
1554617-11-6
2.5g
$2520.0 2023-09-17
Enamine
EN300-1917553-10.0g
2-(4-bromofuran-2-yl)ethanimidamide
1554617-11-6
10g
$5528.0 2023-05-23
Enamine
EN300-1917553-0.05g
2-(4-bromofuran-2-yl)ethanimidamide
1554617-11-6
0.05g
$1080.0 2023-09-17
Enamine
EN300-1917553-1g
2-(4-bromofuran-2-yl)ethanimidamide
1554617-11-6
1g
$1286.0 2023-09-17
Enamine
EN300-1917553-0.1g
2-(4-bromofuran-2-yl)ethanimidamide
1554617-11-6
0.1g
$1131.0 2023-09-17
Enamine
EN300-1917553-5g
2-(4-bromofuran-2-yl)ethanimidamide
1554617-11-6
5g
$3728.0 2023-09-17
Enamine
EN300-1917553-10g
2-(4-bromofuran-2-yl)ethanimidamide
1554617-11-6
10g
$5528.0 2023-09-17
Enamine
EN300-1917553-1.0g
2-(4-bromofuran-2-yl)ethanimidamide
1554617-11-6
1g
$1286.0 2023-05-23
Enamine
EN300-1917553-0.5g
2-(4-bromofuran-2-yl)ethanimidamide
1554617-11-6
0.5g
$1234.0 2023-09-17

Additional information on 2-(4-bromofuran-2-yl)ethanimidamide

Professional Introduction to Compound with CAS No. 1554617-11-6 and Product Name: 2-(4-bromofuran-2-yl)ethanimidamide

The compound with the CAS number 1554617-11-6 and the product name 2-(4-bromofuran-2-yl)ethanimidamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The molecular framework of 2-(4-bromofuran-2-yl)ethanimidamide incorporates a brominated furan moiety and an ethanimidamide group, which are known for their diverse reactivity and biological activity.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The 4-bromofuran moiety in this compound is particularly noteworthy, as it serves as a versatile scaffold for further chemical modifications. This structural feature allows for the facile introduction of various functional groups, making it an attractive candidate for synthesizing complex molecules with tailored biological properties. The ethanimidamide component contributes to the compound's overall reactivity, enabling it to participate in a wide range of chemical reactions that are essential for drug development.

One of the most compelling aspects of 2-(4-bromofuran-2-yl)ethanimidamide is its potential in the synthesis of bioactive molecules. Researchers have leveraged its structural motifs to develop novel inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in creating small-molecule inhibitors that interact with specific enzymes involved in cancer metabolism. The bromine atom on the furan ring provides a handle for palladium-catalyzed cross-coupling reactions, which are pivotal in constructing more intricate molecular architectures. These reactions have been instrumental in generating derivatives with enhanced pharmacological profiles.

Recent advancements in computational chemistry have further highlighted the significance of 2-(4-bromofuran-2-yl)ethanimidamide. Molecular modeling studies have revealed that this compound can exhibit favorable interactions with biological targets, making it a promising lead compound for drug discovery. The ability to predict and optimize these interactions through computational methods has accelerated the development process significantly. Additionally, the compound's solubility and stability under various conditions make it suitable for both in vitro and in vivo studies, providing researchers with valuable insights into its potential therapeutic applications.

The synthesis of 2-(4-bromofuran-2-yl)ethanimidamide involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include the bromination of furan derivatives followed by nucleophilic substitution to introduce the ethanimidamide group. These synthetic strategies highlight the importance of functional group interconversions in designing complex molecules. The efficiency and scalability of these synthetic routes are critical factors that determine the feasibility of using this compound in large-scale drug production.

In conclusion, 2-(4-bromofuran-2-yl)ethanimidamide (CAS No. 1554617-11-6) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for researchers engaged in drug discovery and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly crucial role in addressing complex diseases and improving patient outcomes.

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